molecular formula C22H17NO4S B10885659 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenoxyacetate

2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenoxyacetate

Cat. No.: B10885659
M. Wt: 391.4 g/mol
InChI Key: DNQFORNIPSGABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-phenoxyacetate is a complex organic compound that belongs to the phenothiazine family. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antihistamine, and anticancer properties

Properties

Molecular Formula

C22H17NO4S

Molecular Weight

391.4 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-phenoxyacetate

InChI

InChI=1S/C22H17NO4S/c24-21(14-27-22(25)15-26-16-8-2-1-3-9-16)23-17-10-4-6-12-19(17)28-20-13-7-5-11-18(20)23/h1-13H,14-15H2

InChI Key

DNQFORNIPSGABE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-phenoxyacetate typically involves multiple steps. One common method includes the reaction of phenothiazine with ethyl oxalyl chloride to form an intermediate, which is then reacted with phenoxyacetic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-phenoxyacetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other phenothiazine derivatives such as:

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-phenoxyacetate is unique due to its combined antioxidant and anticancer properties, making it a compound of significant interest in both medicinal and industrial research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.